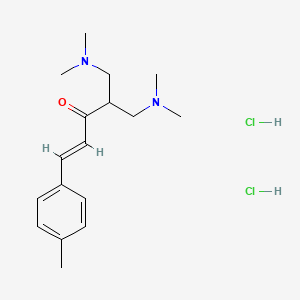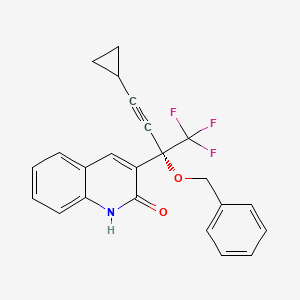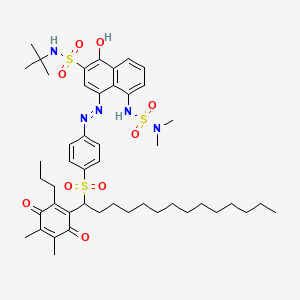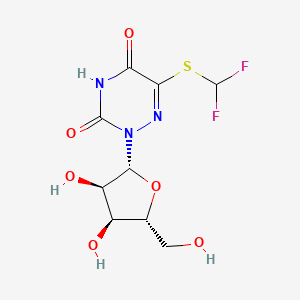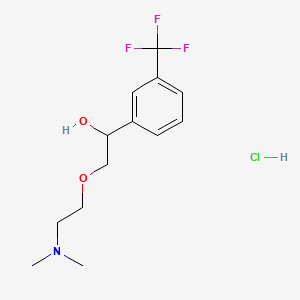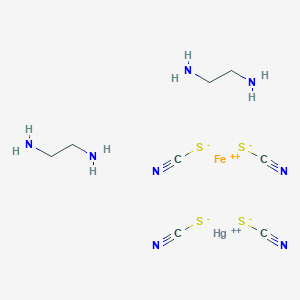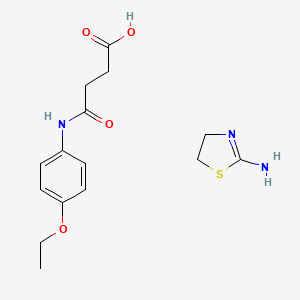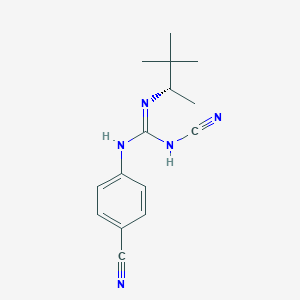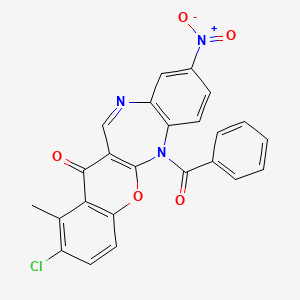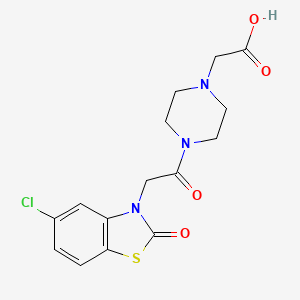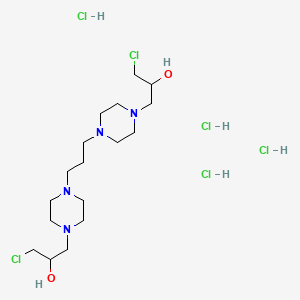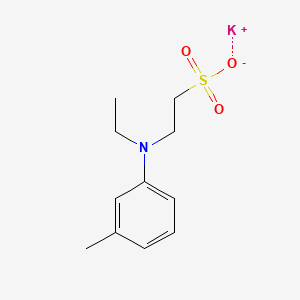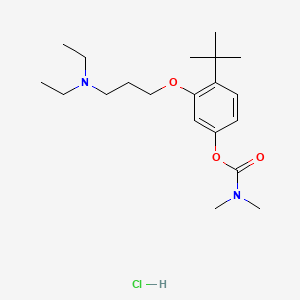
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-biphenylyloxypropyl chloride with 4-methylpiperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved may include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperidine oxalate
- [(2’,3’-Difluoro-4’-propyl-2-biphenylyl)oxy]acetaldehyde
Uniqueness
1-(3-(2-Biphenylyloxy)propyl)-4-methylpiperazine dihydrochloride stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications further highlights its uniqueness .
Properties
CAS No. |
125849-22-1 |
|---|---|
Molecular Formula |
C20H28Cl2N2O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-methyl-4-[3-(2-phenylphenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-21-13-15-22(16-14-21)12-7-17-23-20-11-6-5-10-19(20)18-8-3-2-4-9-18;;/h2-6,8-11H,7,12-17H2,1H3;2*1H |
InChI Key |
QTKAKHZAAPKVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



